5-Bromo-2-chloro-3-fluoropyridin-4-amine
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Overview
Description
5-Bromo-2-chloro-3-fluoropyridin-4-amine is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-fluoropyridin-4-amine can be achieved through various methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 2-chloro-3-fluoropyridine, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the desired product formation. The use of advanced catalytic systems and purification techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-fluoropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various amines, ethers, or thiols, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-chloro-3-fluoropyridin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical candidates.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-fluoropyridin-4-amine involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity and allows it to participate in various biochemical pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-fluoropyridin-2-amine
- 5-Bromo-4-fluoropyridin-2-amine
- 2-Bromo-5-fluoropyridine
Uniqueness
5-Bromo-2-chloro-3-fluoropyridin-4-amine is unique due to the specific arrangement of halogen atoms on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H3BrClFN2 |
---|---|
Molecular Weight |
225.44 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-fluoropyridin-4-amine |
InChI |
InChI=1S/C5H3BrClFN2/c6-2-1-10-5(7)3(8)4(2)9/h1H,(H2,9,10) |
InChI Key |
PJYXQFXKMYJPFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)F)N)Br |
Origin of Product |
United States |
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